molecular formula C16H25N5O3S B12928935 1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol

1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol

Cat. No.: B12928935
M. Wt: 367.5 g/mol
InChI Key: UNYTYSLJMDDVRS-UHFFFAOYSA-N
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Description

1-[3-(5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiopyrano[3,2-d]pyrimidine core, making it a subject of interest for researchers exploring selective inhibitors for various enzymes.

Preparation Methods

The synthesis of 1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol involves multiple steps, typically starting with the formation of the thiopyrano[3,2-d]pyrimidine core. This is achieved through the condensation of appropriate starting materials under controlled conditions. The piperazinyl and piperidinyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization processes .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-[3-(5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Scientific Research Applications

1-[3-(5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol has been extensively studied for its potential as a selective inhibitor of phosphodiesterase 4B (PDE4B). This enzyme is involved in the regulation of cyclic AMP levels in cells, and its inhibition has therapeutic potential for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases .

In addition to its medicinal applications, this compound is also of interest in the field of chemical biology for studying enzyme-substrate interactions and in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol involves its binding to the active site of PDE4B, thereby inhibiting the enzyme’s activity. This inhibition leads to increased levels of cyclic AMP within cells, which can modulate various signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar compounds to 1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol include other PDE4B inhibitors such as rolipram and roflumilast. the unique structure of this compound, particularly the thiopyrano[3,2-d]pyrimidine core, provides it with higher selectivity and potency compared to these other inhibitors .

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its potential as a selective PDE4B inhibitor. Its unique structure and chemical properties make it a valuable tool for scientific research and therapeutic development.

Properties

Molecular Formula

C16H25N5O3S

Molecular Weight

367.5 g/mol

IUPAC Name

1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol

InChI

InChI=1S/C16H25N5O3S/c22-12-3-1-6-20(10-12)21-7-5-17-14(11-21)16-18-9-15-13(19-16)4-2-8-25(15,23)24/h9,12,14,17,22H,1-8,10-11H2

InChI Key

UNYTYSLJMDDVRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)N2CCNC(C2)C3=NC=C4C(=N3)CCCS4(=O)=O)O

Origin of Product

United States

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